5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a piperazine ring substituted at the 4-position with a 2-methoxybenzoyl group and an (E)-configured ethenyl group linked to a 4-methoxyphenyl moiety at the 2-position of the oxazole core. Such methods likely apply here, given the structural complexity and prevalence of piperazine-linked heterocycles in medicinal chemistry.
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-19-10-7-18(8-11-19)9-12-23-27-21(17-26)25(33-23)29-15-13-28(14-16-29)24(30)20-5-3-4-6-22(20)32-2/h3-12H,13-16H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESJOMLOJJFCI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives.
Formation of the Methoxystyryl Group: This can be achieved through a Wittig reaction or a Heck coupling reaction involving a methoxy-substituted styrene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for various diseases.
Biological Studies: It may be used in studies investigating its effects on biological systems, including its interactions with proteins and enzymes.
Chemical Biology: The compound can serve as a probe to study cellular processes and molecular pathways.
Industrial Applications: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 1,3-oxazole-4-carbonitrile scaffold with piperazine or aryl substitutions but differ in substituent electronic and steric profiles:
Substituent-Driven Property Differences
Methoxy vs. Fluoro Groups :
- Methoxy groups (electron-donating) increase solubility but may reduce membrane permeability compared to fluorine (electron-withdrawing), which enhances metabolic stability and lipophilicity .
- Dual methoxy groups in the target compound likely improve aqueous solubility but may limit blood-brain barrier penetration.
- Positional Isomerism: The 2-methoxybenzoyl group (target compound) vs.
- Ethenyl vs.
Biological Activity
The compound 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS No. 941009-07-0) is a complex organic molecule notable for its diverse functional groups, including a piperazine ring and an oxazole ring. Its molecular formula is C25H24N4O4, with a molecular weight of 444.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Structural Characteristics
The structural composition of the compound includes:
- Piperazine moiety : Known for its pharmacological relevance.
- Oxazole ring : A five-membered heterocyclic structure that contributes to the compound's bioactivity.
- Methoxy substituents : These enhance solubility and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Intermediate : Reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base like triethylamine.
- Synthesis of the Oxazole Ring : The intermediate is reacted with 2-bromoacetophenone to form the oxazole through cyclization.
- Introduction of the Phenylethenyl Group : Further reactions lead to the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug discovery.
Antifungal Properties
Similar compounds have shown antifungal activity, indicating that this derivative may also inhibit fungal growth.
Anticancer Potential
The compound is being investigated for its ability to act as a potential anticancer agent. It may interact with specific cellular pathways involved in cancer progression, although detailed mechanisms are still under study.
The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as a potential kinase inhibitor, targeting enzymes critical for cellular processes.
- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features of this oxazole derivative:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole | C25H24N4O4 | Similar oxazole and piperazine structure |
| 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazole | C25H24ClN4OS | Contains thiazole instead of oxazole |
| 5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivatives | C23H22N4S | Different heterocyclic framework |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of compounds related to this derivative:
- Antitumor Activity : Research has shown that similar oxazole derivatives can inhibit specific cancer cell lines, suggesting potential applications in oncology .
- Inflammatory Response Modulation : Studies indicate that certain derivatives can inhibit inflammatory markers, providing insights into their use in treating inflammatory diseases .
- Mechanistic Studies : Further biochemical studies are required to elucidate the specific pathways influenced by this compound and its analogs.
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for coupling reactions).
- Catalysts (e.g., Pd(OAc)₂ for Heck coupling).
- Solvent selection (DMF for polar intermediates, DCM for acylations) .
Advanced: How can regioselectivity challenges during oxazole-substituent incorporation be addressed?
Methodological Answer:
Regioselectivity in oxazole derivatives is influenced by:
- Electrophilic directing groups : The carbonitrile group at position 4 directs electrophilic attacks to position 2 or 5 via resonance stabilization .
- Steric effects : Bulky substituents (e.g., styryl groups) favor coupling at less hindered positions. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) improve selectivity in cross-coupling reactions .
Validation : Use ¹H/¹³C NMR and X-ray crystallography to confirm regiochemistry .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR :
- ¹H NMR identifies proton environments (e.g., styryl doublet at δ 6.8–7.5 ppm, piperazine N–CH₂ at δ 2.5–3.5 ppm).
- ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and nitrile (C≡N at ~115 ppm) groups .
- IR Spectroscopy : Detects functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 485.18) .
Advanced: How does structural modification of the styryl or piperazine moieties influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
| Modification Site | Example Change | Impact on Activity | Source |
|---|---|---|---|
| Styryl group | Replace 4-methoxyphenyl with 4-chlorophenyl | Increased lipophilicity enhances membrane permeability but may reduce solubility . | |
| Piperazine | Substitute 2-methoxybenzoyl with thiophene-2-carbonyl | Alters target binding affinity (e.g., GPCR vs. kinase inhibition) . | |
| Oxazole | Replace carbonitrile with carboxylate | Reduces electrophilicity, decreasing covalent binding to targets . |
Q. Methodology :
- In vitro assays : Test analogs against target enzymes (e.g., kinase panels) and compare IC₅₀ values.
- Computational docking : Use AutoDock or Schrödinger to predict binding modes .
Basic: What preliminary biological targets are hypothesized for this compound?
Methodological Answer:
Based on structural analogs:
- Kinases : The oxazole-carbonitrile scaffold mimics ATP-competitive inhibitors (e.g., imatinib derivatives) .
- GPCRs : The piperazine moiety is common in serotonin/dopamine receptor ligands .
- Microtubule disruptors : Styryl groups may interfere with tubulin polymerization .
Q. Validation Steps :
Target screening : Use a broad-panel kinase assay or radioligand binding assays for GPCRs .
Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7) .
Advanced: How can contradictory solubility and bioactivity data be resolved?
Methodological Answer:
Case Example : High in vitro activity but poor in vivo efficacy due to low solubility.
Solutions :
- Prodrug design : Introduce phosphate esters at the oxazole-carbonitrile group to enhance aqueous solubility .
- Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (PEG-400) .
- SAR adjustment : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl) while monitoring activity loss via dose-response curves .
Q. Analytical Tools :
- HPLC-UV/MS : Quantify solubility in simulated physiological fluids.
- Pharmacokinetic studies : Measure plasma concentration-time profiles in rodent models .
Advanced: What computational strategies predict off-target interactions or toxicity?
Methodological Answer:
- Molecular dynamics (MD) simulations : Assess binding stability to unintended targets (e.g., cytochrome P450 enzymes) .
- ToxCast profiling : Use EPA’s DSSTox database to predict endocrine disruption or hepatotoxicity .
- Machine learning : Train models on PubChem BioAssay data to flag high-risk structural motifs .
Validation : Compare predictions with in vitro toxicity screens (e.g., Ames test, hERG channel inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
